molecular formula C19H14N2O2 B243695 N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide

Cat. No. B243695
M. Wt: 302.3 g/mol
InChI Key: HRCQJMBXUVJIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide, also known as Cmpd-7, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide exerts its therapeutic effects by targeting various molecular pathways. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the activity of AKT and mTOR, which are involved in cell growth and survival. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide activates the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the proliferation and migration of cancer cells and induces apoptosis. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide reduces the levels of amyloid-beta peptides and prevents the formation of plaques in the brain. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide protects dopaminergic neurons from oxidative stress and prevents the formation of Lewy bodies.

Advantages and Limitations for Lab Experiments

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide also has some limitations, such as its low solubility in water and its tendency to form aggregates.

Future Directions

For N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide research include further studies on its mechanism of action, optimization of its chemical structure for improved potency and selectivity, and testing its efficacy in animal models of various diseases. Additionally, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide could be used as a lead compound for the development of novel drugs with therapeutic potential in cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide can be synthesized using a one-pot reaction method, which involves the condensation of 2-methylquinoline-5-carboxylic acid with 2-aminobenzofuran in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is a white solid, which can be purified using column chromatography.

Scientific Research Applications

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has shown promising results as a potential anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies.

properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H14N2O2/c1-12-9-10-14-15(20-12)6-4-7-16(14)21-19(22)18-11-13-5-2-3-8-17(13)23-18/h2-11H,1H3,(H,21,22)

InChI Key

HRCQJMBXUVJIOC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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